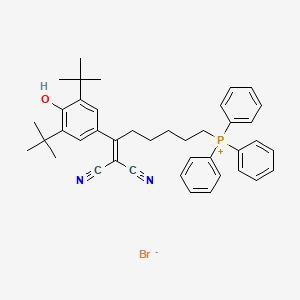

SF-C5-Tpp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SF-C5-Tpp is a potent mitochondria-targeted protonophoric uncoupler. It has significant proton transfer activity on model planar bilayer lipid membranes and inhibits the growth of Bacillus subtilis with a minimum inhibitory concentration of 2 micromolar . This compound is particularly notable for its ability to disrupt mitochondrial function, making it a valuable tool in scientific research.

Preparation Methods

The synthesis of SF-C5-Tpp involves the condensation of a ketophenol with malononitrile via the Knoevenagel reaction . This reaction yields a triphenylphosphonium-linked derivative of 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile. The synthetic route includes the following steps:

Condensation Reaction: A ketophenol is condensed with malononitrile in the presence of a base to form the desired product.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

SF-C5-Tpp undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Substitution: this compound can undergo substitution reactions, particularly involving the triphenylphosphonium group.

Common reagents and conditions used in these reactions include bases for the Knoevenagel condensation and various oxidizing or reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SF-C5-Tpp has a wide range of scientific research applications:

Mechanism of Action

SF-C5-Tpp exerts its effects by targeting mitochondria and acting as a protonophoric uncoupler . This means that it facilitates the transfer of protons across the mitochondrial membrane, disrupting the proton gradient and collapsing the membrane potential. This action leads to the inhibition of ATP synthesis and affects various cellular processes. The molecular targets of this compound include components of the mitochondrial electron transport chain and the mitochondrial membrane itself .

Comparison with Similar Compounds

SF-C5-Tpp is compared with other similar compounds, such as:

SF6847: Another potent mitochondrial uncoupler with a similar structure but different linker length.

2,4-Dinitrophenol (DNP): A well-known uncoupler with a different mechanism of action and higher toxicity.

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): Another mitochondrial uncoupler with different chemical properties and applications.

This compound is unique due to its specific structure, which includes a pentamethylene linker between the uncoupling moiety and the triphenylphosphonium group. This structure provides it with significant proton transfer activity and relatively low toxicity compared to other uncouplers .

Properties

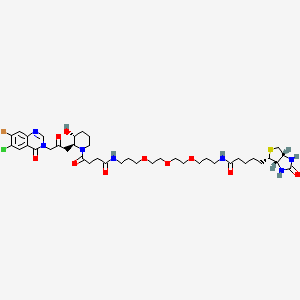

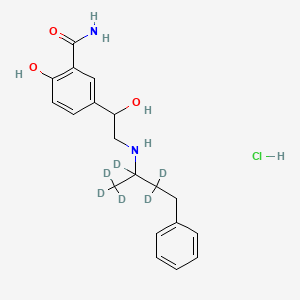

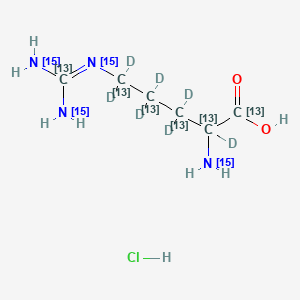

Molecular Formula |

C41H46BrN2OP |

|---|---|

Molecular Weight |

693.7 g/mol |

IUPAC Name |

[7,7-dicyano-6-(3,5-ditert-butyl-4-hydroxyphenyl)hept-6-enyl]-triphenylphosphanium;bromide |

InChI |

InChI=1S/C41H45N2OP.BrH/c1-40(2,3)37-27-31(28-38(39(37)44)41(4,5)6)36(32(29-42)30-43)25-17-10-18-26-45(33-19-11-7-12-20-33,34-21-13-8-14-22-34)35-23-15-9-16-24-35;/h7-9,11-16,19-24,27-28H,10,17-18,25-26H2,1-6H3;1H |

InChI Key |

DOTBICINKCYPFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=C(C#N)C#N)CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)